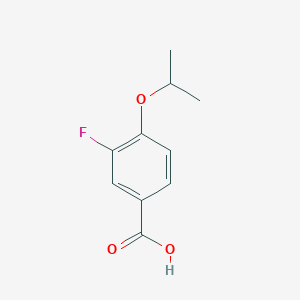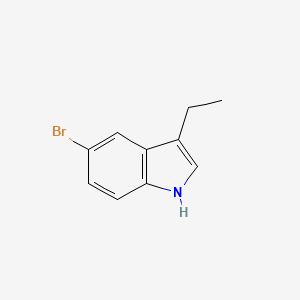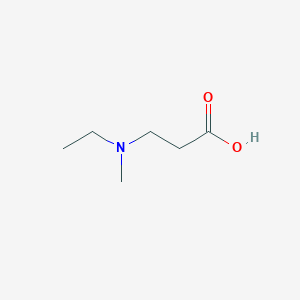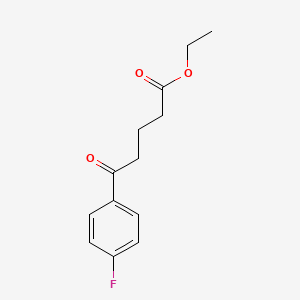
Ethyl 5-(4-fluorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-fluorophenyl)-5-oxovalerate, commonly known as EFVO, is a fluorinated organic compound. It is a derivative of oxovalerate and has a molecular formula of C11H13FO2. EFVO is a versatile compound and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
3. Indole Derivatives
- Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves various methods, including the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide .
- Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
4. 1-Ethynyl-4-fluorobenzene
- Application : This compound is used in the synthesis of aryl acetylenes, via Sonogashira type cross coupling reaction with various haloarenes .
- Methods : The synthesis involves a cross-coupling reaction with various haloarenes in the presence of a specific catalyst .
- Results : The resulting aryl acetylenes are important building blocks in organic synthesis .
5. 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione
- Application : This compound was synthesized as part of a study on triazole derivatives .
- Methods : The synthesis involved a reaction of compound 5 with an aqueous sodium hydroxide solution, followed by heating under reflux .
- Results : The resulting compound was characterized and used for further studies .
3. Indole Derivatives
- Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves various methods, including the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide .
- Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
4. 1-Ethynyl-4-fluorobenzene
- Application : This compound is used in the synthesis of aryl acetylenes, via Sonogashira type cross coupling reaction with various haloarenes in the presence of bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .
- Methods : The synthesis involves a cross-coupling reaction with various haloarenes in the presence of a specific catalyst .
- Results : The resulting aryl acetylenes are important building blocks in organic synthesis .
5. 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione
- Application : This compound was synthesized as part of a study on triazole derivatives .
- Methods : The synthesis involved a reaction of compound 5 with an aqueous sodium hydroxide solution, followed by heating under reflux .
- Results : The resulting compound was characterized and used for further studies .
Propriétés
IUPAC Name |
ethyl 5-(4-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYFQKWODQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592567 |
Source


|
| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-5-oxovalerate | |
CAS RN |
342636-36-6 |
Source


|
| Record name | Ethyl 4-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342636-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

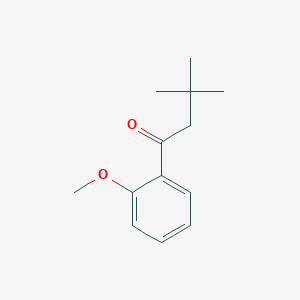


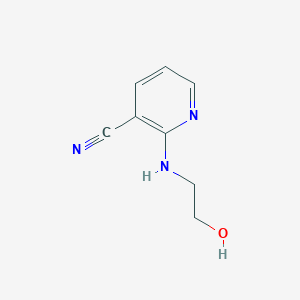
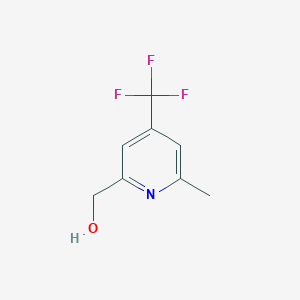
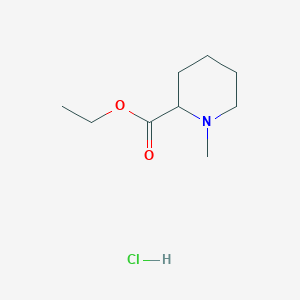




![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
